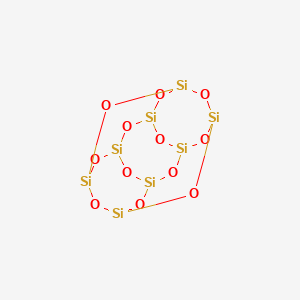
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride, commonly known as DMDOAC, is a cationic surfactant that has gained significant attention in scientific research due to its unique properties and potential applications. DMDOAC is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom that can interact with negatively charged molecules or surfaces. In
Wirkmechanismus
The mechanism of action of DMDOAC involves its ability to interact with negatively charged molecules or surfaces, such as cell membranes or nucleic acids. DMDOAC can disrupt the integrity of cell membranes and induce cell lysis or apoptosis. It can also bind to DNA or RNA and interfere with their replication or transcription processes. The exact mechanism of action of DMDOAC may vary depending on the specific application and concentration used.
Biochemische Und Physiologische Effekte
DMDOAC can have various biochemical and physiological effects depending on the concentration and exposure time. At low concentrations, DMDOAC can enhance cell proliferation and wound healing. At higher concentrations, DMDOAC can induce cytotoxicity and inflammation. DMDOAC can also affect the lipid metabolism and oxidative stress response in cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMDOAC has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability over a wide range of pH and temperature, and its ability to interact with various biomolecules. However, DMDOAC can also have limitations, such as its potential toxicity to cells and its interference with certain assays or measurements.
Zukünftige Richtungen
There are several future directions for the research and development of DMDOAC. One direction is to explore its potential applications in gene therapy and RNA interference. Another direction is to investigate its mechanism of action and optimize its structure for specific applications. Additionally, the toxicity and environmental impact of DMDOAC need to be further studied to ensure its safe use in various fields.
Synthesemethoden
DMDOAC can be synthesized through various methods, including the reaction of hexadecylamine and oleic acid with dimethyl sulfate or methyl iodide. Another method involves the reaction of hexadecylamine with 9-octadecenyl chloride, followed by quaternization with methyl iodide or dimethyl sulfate. The synthesis of DMDOAC requires careful control of reaction conditions, such as temperature, pH, and reactant ratios, to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMDOAC has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and environmental science. DMDOAC can be used as a surfactant in DNA extraction, protein purification, and drug delivery systems. It can also be used as an antimicrobial agent to control bacterial growth and biofilm formation. In addition, DMDOAC has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
134311-09-4 |
|---|---|
Produktname |
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride |
Molekularformel |
C36H74ClN |
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
hexadecyl-dimethyl-[(E)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C36H74N.ClH/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-37(3,4)35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;/h19,21H,5-18,20,22-36H2,1-4H3;1H/q+1;/p-1/b21-19+; |
InChI-Schlüssel |
ALZLKSRLVAVJDE-UXJRWBAGSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCC/C=C/CCCCCCCC.[Cl-] |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Synonyme |
9-HODMA N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



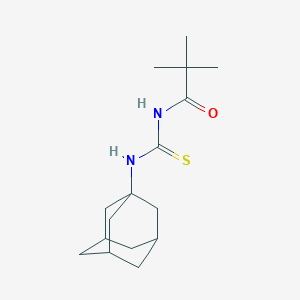
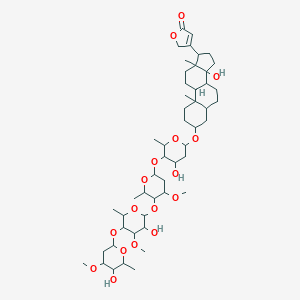
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
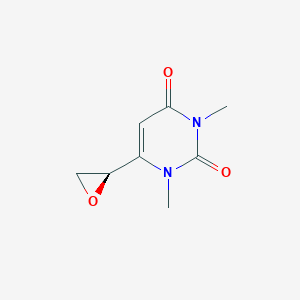
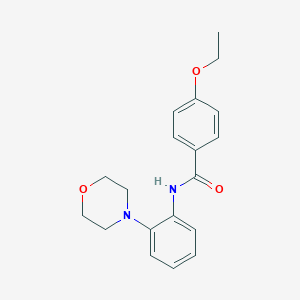
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

